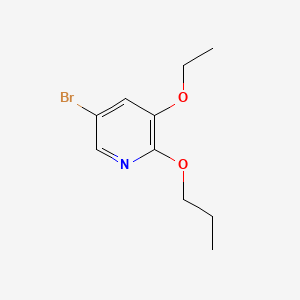

5-Bromo-3-ethoxy-2-propoxypyridine

Beschreibung

5-Bromo-3-ethoxy-2-propoxypyridine is a brominated pyridine derivative featuring ethoxy and propoxy substituents at positions 3 and 2, respectively, and a bromine atom at position 4. This compound belongs to a class of pyridine derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The ethoxy and propoxy groups contribute to its steric and electronic properties, influencing reactivity, solubility, and biological activity.

Eigenschaften

IUPAC Name |

5-bromo-3-ethoxy-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-3-5-14-10-9(13-4-2)6-8(11)7-12-10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYRWNAYRXOESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-propoxypyridine typically involves the bromination of 3-ethoxy-2-propoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-ethoxy-2-propoxypyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-3-ethoxy-2-propoxypyridine can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Oxidation Reactions: The ethoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-ethoxy-2-propoxypyridine.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

- Substituted pyridines with various functional groups.

- Oxidized products such as aldehydes and carboxylic acids.

- Reduced products like 3-ethoxy-2-propoxypyridine.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-3-ethoxy-2-propoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into 5-Bromo-3-ethoxy-2-propoxypyridine derivatives has shown potential for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry: In the agrochemical industry, the compound is used as an intermediate in the synthesis of pesticides and herbicides.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-ethoxy-2-propoxypyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The ethoxy and propoxy groups can modulate the compound’s lipophilicity and overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The table below compares 5-Bromo-3-ethoxy-2-propoxypyridine with key analogues, highlighting substituent variations and their implications:

Physicochemical Properties

- Boiling/Melting Points : Longer alkoxy chains (e.g., propoxy vs. methoxy) typically raise boiling points due to increased molecular weight and van der Waals interactions. For example, 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554, suggesting moderate polarity .

- Solubility: Ethoxy and propoxy groups enhance solubility in organic solvents like ethanol or DMSO compared to non-alkoxy derivatives .

Pharmacological and Industrial Relevance

- Medicinal Chemistry : Pyridine derivatives with alkoxy groups are explored for anti-tumor, anti-viral, and antimicrobial activities. For instance, 5-Bromo-3-methoxypyridin-2-amine shows structural motifs common in kinase inhibitors .

- Agrochemicals : Bromopyridines serve as intermediates in herbicides and insecticides, where substituent size and polarity influence target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.